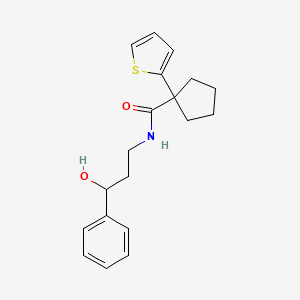
N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of compounds known for their varied biological activities, which include being potential inhibitors or modulators of biological targets. The structural components, such as the cyclopentane core, the thiophene ring, and the hydroxy-phenylpropyl side chain, suggest a molecule designed for specificity and activity within biological systems.
Synthesis Analysis
Synthesis of structurally related cyclopentane carboxamide derivatives involves key steps like the stereochemistry of hydroxyl groups and phenyl ring substitutions, which are crucial for enhancing the compound's biological activities. These methods often employ reactions that introduce specificity and functionality to the cyclopentane core, enabling targeted biological interactions (Ok et al., 2006).
Molecular Structure Analysis
The molecular structure, characterized by X-ray crystallography and spectroscopic methods, reveals a complex arrangement of atoms that influence the compound's chemical behavior and biological activity. The cyclopentane ring often adopts a chair conformation, providing a stable framework for functional group attachments. Intramolecular hydrogen bonding plays a significant role in stabilizing the molecule's three-dimensional structure, which is critical for its interaction with biological targets (Özer et al., 2009).
Chemical Reactions and Properties
The compound's reactivity can be influenced by the presence of the thiophene ring and the hydroxy-phenylpropyl group. These groups can undergo various chemical reactions, including oxidations, reductions, and substitutions, which allow for the modification and tuning of the compound's properties for specific biological activities. The stereochemistry around the cyclopentane ring is particularly important in defining the molecule's reactivity and interaction with biological molecules (Thomas et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. The presence of the hydroxy group can enhance solubility in polar solvents, which is advantageous for biological studies and pharmaceutical formulations. The compound's stability under physiological conditions is crucial for its potential therapeutic use (Kariuki et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with biological macromolecules, and the potential for forming intra- and intermolecular bonds, define the compound's interactions within biological systems. The balance between hydrophilic and hydrophobic characteristics influences its bioavailability and distribution within the body. Modifying the chemical structure can tailor these properties for specific biological targets or therapeutic effects (Cai et al., 2008).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-16(15-7-2-1-3-8-15)10-13-20-18(22)19(11-4-5-12-19)17-9-6-14-23-17/h1-3,6-9,14,16,21H,4-5,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSSULHHIGIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)
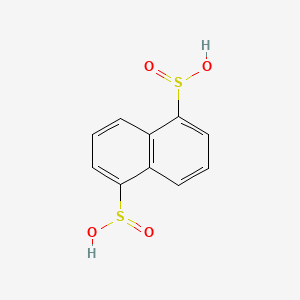
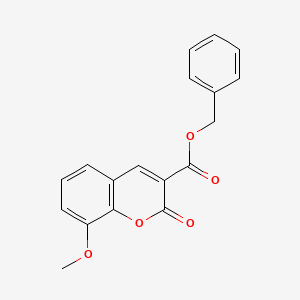
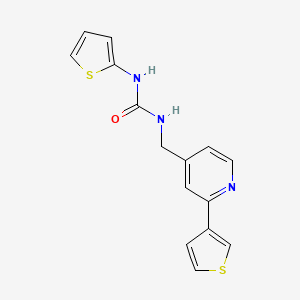


![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)
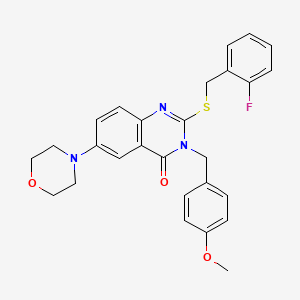
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

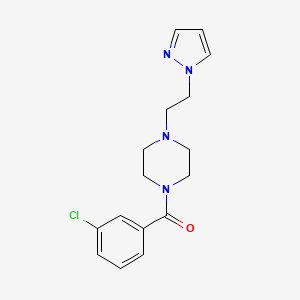
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)